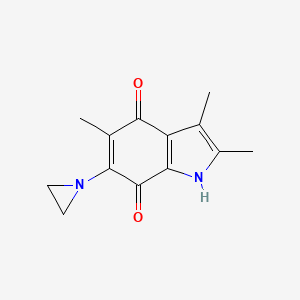
7,8-Dimethoxy-2-oxo-2H-1-benzopyran-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-2-oxo-2H-1-benzopyran-4-carbaldehyde is a chemical compound belonging to the class of organic compounds known as coumarins and derivatives. These compounds are characterized by a 1-benzopyran moiety with a ketone group at the C2 carbon atom. Coumarins are widely recognized for their diverse biological activities and are commonly found in nature, particularly in green plants, fungi, and bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-2-oxo-2H-1-benzopyran-4-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C . Another approach includes the reaction of 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of green solvents and catalysts, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-2-oxo-2H-1-benzopyran-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of alkyl halides or benzyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of alkylated or benzylated derivatives .
Scientific Research Applications
7,8-Dimethoxy-2-oxo-2H-1-benzopyran-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antiproliferative activity against cancer cell lines.
Industry: It is employed in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2-oxo-2H-1-benzopyran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been found to induce apoptosis in cancer cells by inhibiting cell proliferation and promoting programmed cell death . The compound’s effects are mediated through its interaction with protein tyrosine kinases and other cellular proteins involved in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde
- 4-Formyl-7-(diethylamino)-coumarin
- 7-(Diethylamino)-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
7,8-Dimethoxy-2-oxo-2H-1-benzopyran-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
404966-37-6 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
7,8-dimethoxy-2-oxochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H10O5/c1-15-9-4-3-8-7(6-13)5-10(14)17-11(8)12(9)16-2/h3-6H,1-2H3 |
InChI Key |
VPFTXNCBUSJOPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


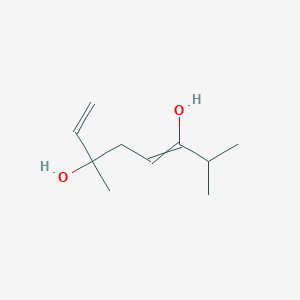
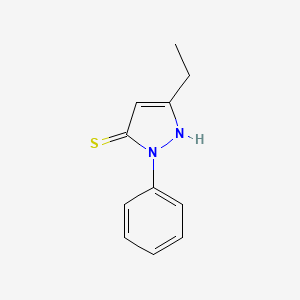
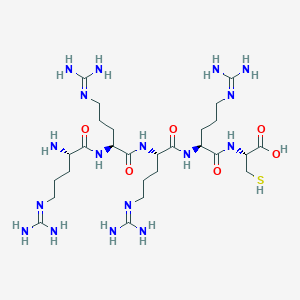


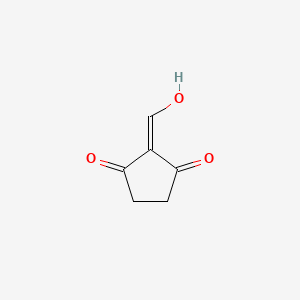
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
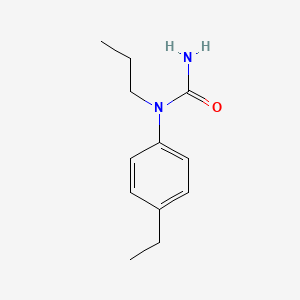
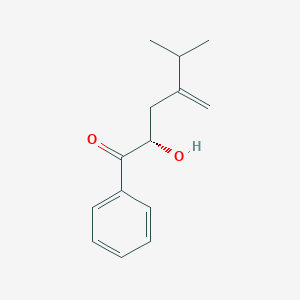
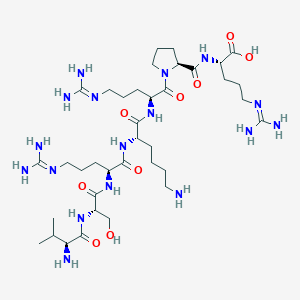
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
